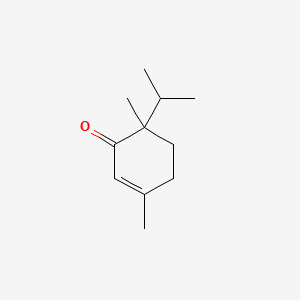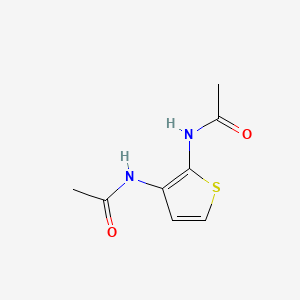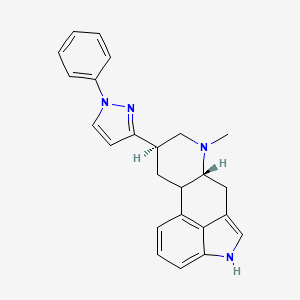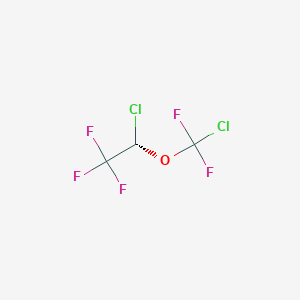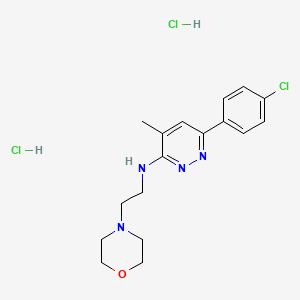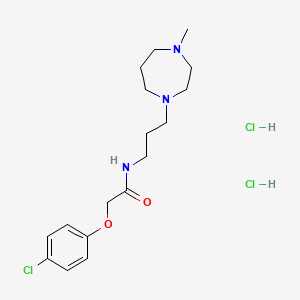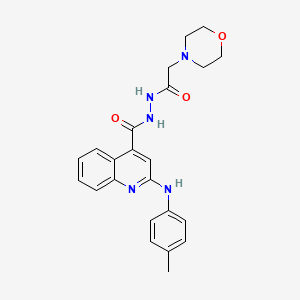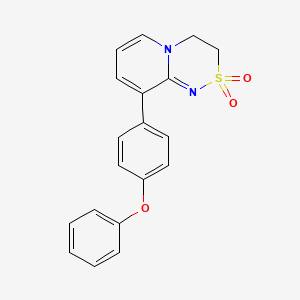
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(phenylmethyl)-8-(1-piperidinylmethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and chromones. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Methylation: Using methyl iodide or dimethyl sulfate.
Hydrochloride formation: By reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Purification processes: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: For studying structure-activity relationships.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme inhibition: Studying the compound’s effect on various enzymes.
Cell signaling: Investigating its role in cellular pathways.
Medicine
Therapeutic potential: As potential drugs for treating various diseases.
Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion.
Industry
Material science: As precursors for advanced materials.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular targets: Such as enzymes, receptors, or ion channels.
Pathways involved: Including inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
Structural features: The presence of specific substituents such as methoxy, methyl, and piperidinylmethyl groups.
Biological activity: Unique interactions with molecular targets compared to other benzopyran derivatives.
Properties
CAS No. |
138833-31-5 |
|---|---|
Molecular Formula |
C24H28ClNO3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-benzyl-7-methoxy-3-methyl-8-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-17-22(15-18-9-5-3-6-10-18)28-24-19(23(17)26)11-12-21(27-2)20(24)16-25-13-7-4-8-14-25;/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3;1H |
InChI Key |
OIWNWEZEWMVJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


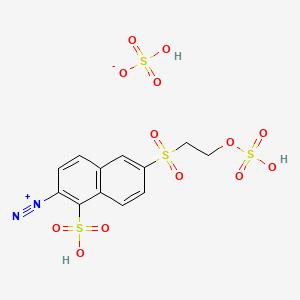

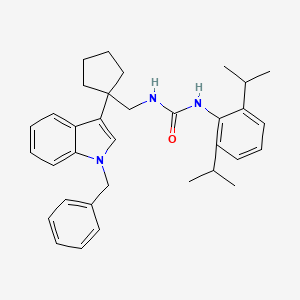
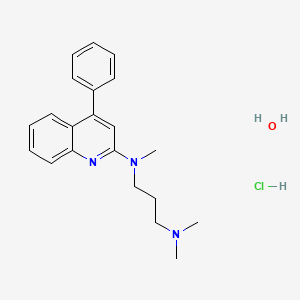

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
